N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
“N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines have been identified as novel inhibitors of Chikungunya virus replication . They have also been found to inhibit CDK2, a protein kinase that plays a crucial role in cell proliferation .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a triazole ring fused with a pyrimidine ring . The specific molecular structure of “this compound” is not provided in the retrieved papers.Scientific Research Applications
Antiasthma Agents : A study explored the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were evaluated using the human basophil histamine release assay and showed activity as mediator release inhibitors, indicating their potential application in asthma treatment (Medwid et al., 1990).
Heterocyclic Compound Synthesis : Research into the structural modification of (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate has shown that methylation promotes anomalous cyclization to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This highlights a method for creating diverse heterocyclic compounds which could have various applications (Erkin & Krutikov, 2007).
Insecticidal Compounds : The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, were investigated. This study indicates the potential use of such compounds in developing new insecticides (Fadda et al., 2017).
Antitumor and Antimicrobial Activities : Enaminones were used as building blocks for the synthesis of substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities. This suggests the compound's utility in the development of new drugs with anticancer and antibacterial properties (Riyadh, 2011).
Antimicrobial Agents : A study on the synthesis of novel substituted thiazolo azapurines and their evaluation for biological activities showed potent inhibition against four pathogenic microorganisms, showcasing their potential as antimicrobial agents (Annareddygari et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
N-cyclohexyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVHXMXIGBQQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3CCCCC3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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